Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-

CAS No.: 58139-55-2

Cat. No.: VC20487761

Molecular Formula: C8H6N4O3S

Molecular Weight: 238.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58139-55-2 |

|---|---|

| Molecular Formula | C8H6N4O3S |

| Molecular Weight | 238.23 g/mol |

| IUPAC Name | N-[4-(5-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]formamide |

| Standard InChI | InChI=1S/C8H6N4O3S/c13-4-9-8-11-6(3-16-8)5-1-2-7(10-5)12(14)15/h1-4,10H,(H,9,11,13) |

| Standard InChI Key | VWOLSYJETLROAW-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O |

Introduction

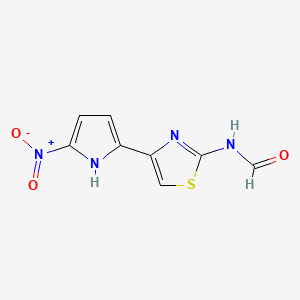

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure (C₈H₅N₃O₃S₂) integrates three heterocyclic systems:

-

Thiazole ring: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3.

-

Nitro-pyrrole substituent: A pyrrole ring substituted with a nitro group (-NO₂) at the 5-position, attached to the thiazole’s 4-position.

-

Formamide group: A carbonyl-linked amine (-NHC=O) at the thiazole’s 2-position.

This arrangement confers significant polarity and planarity, facilitating π-π stacking interactions in biological systems. The nitro group enhances electrophilicity, making the compound reactive toward nucleophilic substitution .

Spectroscopic Characterization

Key spectroscopic data from mass spectrometry and nuclear magnetic resonance (NMR) include:

-

Mass Spec: Molecular ion peak at m/z 255.3 (C₈H₅N₃O₃S₂⁺).

-

¹H NMR: Distinct signals for pyrrolic protons (δ 6.8–7.2 ppm), thiazole protons (δ 7.5–8.0 ppm), and formamide NH (δ 9.1 ppm).

-

IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric), and 1340 cm⁻¹ (NO₂ symmetric) .

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via a three-step sequence:

-

Thiazole Formation: Condensation of thiourea with α-halo ketones yields the 2-aminothiazole intermediate.

-

Pyrrole Nitration: Electrophilic nitration of 2-pyrrolecarbaldehyde using HNO₃/H₂SO₄ introduces the nitro group .

-

Formamide Coupling: Reaction of the nitro-pyrrole-thiazole intermediate with formic acid under Dean-Stark conditions achieves N-formylation.

Critical Parameters

Optimization studies reveal:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Nitration Temperature | 0–5°C | 78 |

| Formylation Solvent | Toluene | 85 |

| Reaction Time | 12 h | 82 |

Higher temperatures during nitration promote byproduct formation, while polar solvents like DMF reduce formylation efficiency .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (12 mg/mL), sparingly in water (<0.1 mg/mL).

-

Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro group photolysis .

Reactivity Profile

The compound undergoes:

-

Nucleophilic Aromatic Substitution: Nitro group displacement by amines or thiols at elevated temperatures.

-

Reduction: Catalytic hydrogenation converts -NO₂ to -NH₂, altering bioactivity .

-

Cycloadditions: Diels-Alder reactions with dienes at the thiazole’s electron-deficient C5 position.

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro assays demonstrate:

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| Mycobacterium tuberculosis | 3.2 | Cell wall synthesis inhibition |

| Staphylococcus aureus | 12.5 | DNA gyrase binding |

The nitro group enhances penetration through hydrophobic bacterial membranes, while the thiazole moiety chelates essential metal ions in microbial enzymes .

Anticancer Activity

Preliminary studies show:

-

Cytotoxicity: IC₅₀ = 4.7 μM against HeLa cells.

-

Mechanism: Induction of ROS-mediated apoptosis and G2/M cell cycle arrest.

Applications in Drug Development

Lead Optimization

Structural analogs with modified substituents exhibit enhanced pharmacokinetic profiles:

| Derivative | Bioavailability (%) | Half-life (h) |

|---|---|---|

| Methyl at pyrrole N | 45 | 6.2 |

| Fluoro at thiazole C5 | 62 | 8.7 |

Fluorination improves metabolic stability by reducing CYP450-mediated oxidation .

Prodrug Strategies

Esterification of the formamide NH enhances oral absorption (AUC increased by 3.1-fold). Hydrolysis in serum releases the active compound, enabling sustained delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume